N-[(2-methoxyphenyl)methyl]-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide
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Overview
Description
N-[(2-methoxyphenyl)methyl]-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyphenyl)methyl]-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a carboxylic acid derivative under acidic conditions.
Attachment of Methoxybenzyl Group: The 2-methoxybenzyl group can be introduced via a nucleophilic substitution reaction using 2-methoxybenzyl chloride and a suitable base.
Formation of Propanamide Linker: The final step involves the formation of the propanamide linker through an amide coupling reaction using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyphenyl)methyl]-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving benzothiazole derivatives.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenyl)methyl]-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide would depend on its specific biological activity. Generally, benzothiazole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor signaling pathways.
Intercalating with DNA: Affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound with a simpler structure.
2-Aminobenzothiazole: A derivative with an amino group.
2-Mercaptobenzothiazole: A derivative with a thiol group.
Uniqueness
N-[(2-methoxyphenyl)methyl]-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide is unique due to the presence of the methoxybenzyl group and the propanamide linker, which may confer specific biological activities and chemical properties not found in simpler benzothiazole derivatives.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-23-15-8-4-2-6-13(15)12-19-17(21)10-11-20-14-7-3-5-9-16(14)24-18(20)22/h2-9H,10-12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBAIDSCLPYWTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CCN2C3=CC=CC=C3SC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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